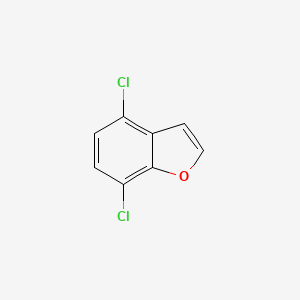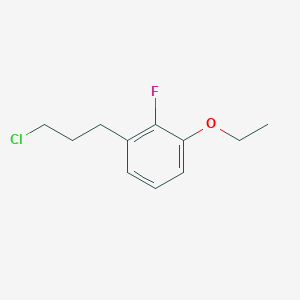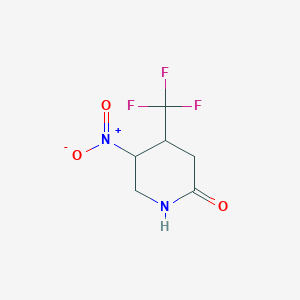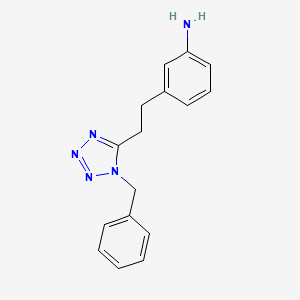
n-(4-Isopropylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that contains both thiazole and imidazole rings. This compound is of interest due to its potential biological activities, including antibacterial and antifungal properties. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 4-isopropylthiazole-2-amine with carbon disulfide and an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazole or imidazole derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Potential use as a lead compound for the development of new antimicrobial agents.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces.
Wirkmechanismus
The mechanism of action of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The compound targets the biosynthesis of essential cellular components, leading to the disruption of cell membrane integrity and ultimately cell death. Molecular docking studies have shown that the compound binds to specific active sites on target enzymes, inhibiting their function and preventing the growth and proliferation of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its dual presence of thiazole and imidazole rings, which confer a broad spectrum of biological activities. The isopropyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Compared to similar compounds, it exhibits a distinctive mode of action and higher potency against certain bacterial and fungal strains .
Eigenschaften
Molekularformel |
C10H12N4S2 |
|---|---|
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
N-(4-propan-2-yl-1,3-thiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C10H12N4S2/c1-7(2)8-5-16-9(12-8)13-10(15)14-4-3-11-6-14/h3-7H,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
LPCWBIDEYNTTTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CSC(=N1)NC(=S)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


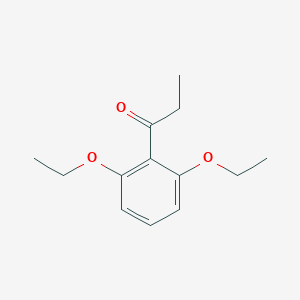



![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
